molecular formula C9H6N2O2 B15142653 2-Quinoxalinecarboxylic acid-d4 CAS No. 2244217-89-6

2-Quinoxalinecarboxylic acid-d4

Cat. No.: B15142653
CAS No.: 2244217-89-6
M. Wt: 178.18 g/mol
InChI Key: UPUZGXILYFKSGE-RHQRLBAQSA-N
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Description

2-Quinoxalinecarboxylic acid-d4 is a deuterium-labeled compound with the molecular formula C9H2D4N2O2 and a molecular weight of 178.18 g/mol . This compound is a stable isotope-labeled version of 2-quinoxalinecarboxylic acid, which is used in various scientific research applications due to its unique properties.

Preparation Methods

Chemical Reactions Analysis

2-Quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoxaline-2,3-dicarboxylic acid .

Mechanism of Action

Comparison with Similar Compounds

2-Quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by altering the metabolic profile of the compound. Similar compounds include 3-methylquinoxaline-2-carboxylic acid-d4 and quinoxaline-2-carboxylic acid . These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling, which can influence their biological activities and applications.

Properties

CAS No.

2244217-89-6

Molecular Formula

C9H6N2O2

Molecular Weight

178.18 g/mol

IUPAC Name

5,6,7,8-tetradeuterioquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)/i1D,2D,3D,4D

InChI Key

UPUZGXILYFKSGE-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CC(=N2)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O

Origin of Product

United States

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